molecular formula C21H31N3O3 B5970021 ethyl 4-{[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]amino}-1-piperidinecarboxylate

ethyl 4-{[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]amino}-1-piperidinecarboxylate

Cat. No. B5970021
M. Wt: 373.5 g/mol
InChI Key: KBHMAAKUGWNJCI-UHFFFAOYSA-N
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Description

Ethyl 4-{[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]amino}-1-piperidinecarboxylate, also known as EPPP, is a chemical compound that has been extensively studied due to its potential applications in scientific research. EPPP is a piperidine derivative that belongs to the class of psychoactive substances known as pyrrolidinophenones.

Scientific Research Applications

Ethyl 4-{[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]amino}-1-piperidinecarboxylate has been extensively studied for its potential applications in scientific research. It has been shown to have a high affinity for the dopamine transporter, which makes it a useful tool for studying the dopamine system. ethyl 4-{[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]amino}-1-piperidinecarboxylate has also been used as a reference compound in the development of new psychoactive substances.

Mechanism of Action

The mechanism of action of ethyl 4-{[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]amino}-1-piperidinecarboxylate involves the inhibition of the dopamine transporter. This results in an increase in the levels of dopamine in the brain, which can lead to psychoactive effects. ethyl 4-{[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]amino}-1-piperidinecarboxylate has also been shown to have activity at the serotonin transporter and the norepinephrine transporter.
Biochemical and Physiological Effects:
ethyl 4-{[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]amino}-1-piperidinecarboxylate has been shown to have a range of biochemical and physiological effects. It has been shown to increase locomotor activity in rodents and to produce a range of psychoactive effects in humans. ethyl 4-{[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]amino}-1-piperidinecarboxylate has also been shown to have analgesic properties and to produce changes in body temperature and heart rate.

Advantages and Limitations for Lab Experiments

Ethyl 4-{[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]amino}-1-piperidinecarboxylate has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high affinity for the dopamine transporter, which makes it a useful tool for studying the dopamine system. However, there are also limitations to the use of ethyl 4-{[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]amino}-1-piperidinecarboxylate in laboratory experiments. It has been shown to have a range of psychoactive effects, which can make it difficult to interpret the results of experiments.

Future Directions

There are a number of future directions for research on ethyl 4-{[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]amino}-1-piperidinecarboxylate. One area of interest is the development of new psychoactive substances that are based on the structure of ethyl 4-{[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]amino}-1-piperidinecarboxylate. Another area of interest is the use of ethyl 4-{[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]amino}-1-piperidinecarboxylate as a tool for studying the dopamine system and its role in various physiological and pathological processes. Additionally, there is interest in exploring the potential therapeutic applications of ethyl 4-{[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]amino}-1-piperidinecarboxylate, particularly in the treatment of pain and addiction.
In conclusion, ethyl 4-{[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]amino}-1-piperidinecarboxylate is a chemical compound that has been extensively studied for its potential applications in scientific research. It has a range of biochemical and physiological effects and has been shown to have a high affinity for the dopamine transporter. While there are limitations to its use in laboratory experiments, there are also a number of future directions for research on ethyl 4-{[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]amino}-1-piperidinecarboxylate.

Synthesis Methods

The synthesis of ethyl 4-{[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]amino}-1-piperidinecarboxylate involves the reaction of 1-(3-phenylpropyl)pyrrolidin-2-one with ethyl 4-piperidinecarboxylate in the presence of a reducing agent. This reaction results in the formation of ethyl 4-{[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]amino}-1-piperidinecarboxylate as a white crystalline powder. The synthesis of ethyl 4-{[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]amino}-1-piperidinecarboxylate is relatively simple and can be carried out in a laboratory setting.

properties

IUPAC Name

ethyl 4-[[5-oxo-1-(3-phenylpropyl)pyrrolidin-3-yl]amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O3/c1-2-27-21(26)23-13-10-18(11-14-23)22-19-15-20(25)24(16-19)12-6-9-17-7-4-3-5-8-17/h3-5,7-8,18-19,22H,2,6,9-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBHMAAKUGWNJCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC2CC(=O)N(C2)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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